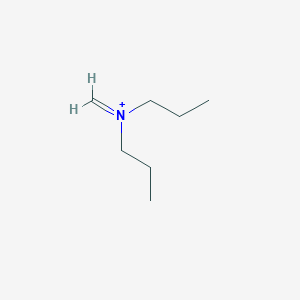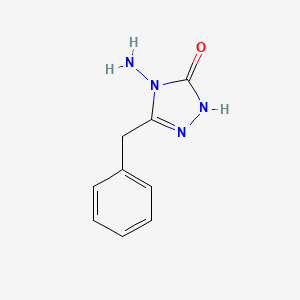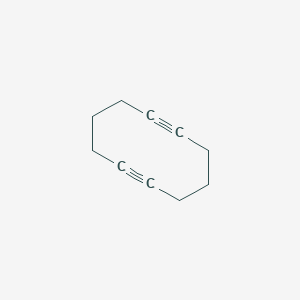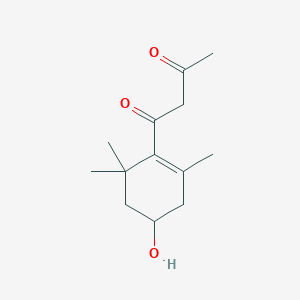
1-(4-Hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)butane-1,3-dione is a chemical compound with a complex structure that includes a cyclohexene ring with hydroxyl and trimethyl groups, as well as a butane-1,3-dione moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)butane-1,3-dione typically involves the reaction of 4-hydroxy-2,6,6-trimethylcyclohex-1-enecarbaldehyde with appropriate reagents under controlled conditions. One common method involves the use of aldol condensation reactions, where the aldehyde group reacts with a suitable ketone to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
1-(4-Hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)butane-1,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2,6,6-trimethylcyclohex-1-enecarbaldehyde: Shares a similar cyclohexene structure with hydroxyl and trimethyl groups.
3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl): Another compound with a similar cyclohexene ring and butenone moiety.
2,6,6-Trimethyl-2-cyclohexene-1,4-dione: Contains a cyclohexene ring with trimethyl groups and a dione moiety.
Uniqueness
1-(4-Hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)butane-1,3-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Propiedades
| 79363-65-8 | |
Fórmula molecular |
C13H20O3 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
1-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)butane-1,3-dione |
InChI |
InChI=1S/C13H20O3/c1-8-5-10(15)7-13(3,4)12(8)11(16)6-9(2)14/h10,15H,5-7H2,1-4H3 |
Clave InChI |
YXFUZWMZCJEIRZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(CC(C1)O)(C)C)C(=O)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Nitroso(4-oxopentyl)amino]butanoic acid](/img/structure/B14432053.png)
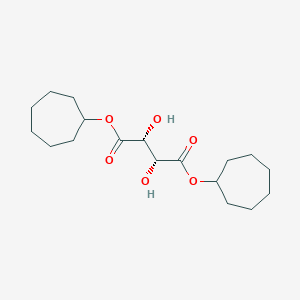
![N-[3-(Trifluoromethyl)phenyl]phosphoric triamide](/img/structure/B14432059.png)
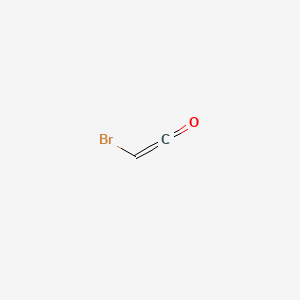
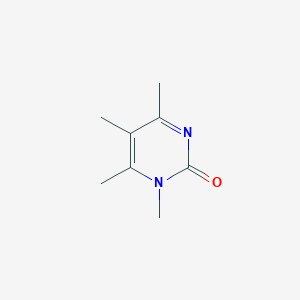
![[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate](/img/structure/B14432074.png)
